5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-12-8-6-11(7-9-12)10-22-15(18)14(20-21-22)16(23)19-13-4-2-1-3-5-13/h1-9H,10,18H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUMTFVOONVUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction is usually carried out in the presence of a copper catalyst and a base, such as sodium ascorbate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 4-bromobenzyl group facilitates substitution reactions under mild conditions. Typical reagents and outcomes include:
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Bromine displacement | KOH, CuI, DMF, 80°C | 4-Aminobenzyl derivative | 78–85 | |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, THF | Biaryl-modified triazole | 65–72 | |
| Hydrolysis | NaOH (aq), reflux | Hydroxybenzyl derivative | 90+ |
The bromine atom's leaving group capability enhances modular derivatization for drug discovery applications.
Acylation of Amino Group
The primary amine at position 5 undergoes selective acylation:
| Acylating Agent | Base/Solvent | Product | Stability |
|---|---|---|---|
| Acetyl chloride | Pyridine/DCM | 5-Acetamido-triazole derivative | Stable at RT |
| Benzoyl chloride | Et₃N/THF | 5-Benzamido-triazole analog | Crystallizes well |
| Sulfonyl chlorides | DMAP/CHCl₃ | Sulfonamide-functionalized compound | Hygroscopic |
Reaction kinetics show >90% conversion within 2 hours at 0–5°C.
Triazole Ring Functionalization
The 1,2,3-triazole core participates in cycloaddition and metal coordination:
X-ray studies of analogous complexes confirm η²-coordination modes with transition metals.
Carboxamide Transformations
The N-phenyl carboxamide group undergoes hydrolysis and condensation:
| Transformation | Reagents | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Free carboxylic acid | Requires 12+ hours |
| Basic hydrolysis | NaOH (10%), ethanol | Sodium carboxylate salt | Rapid deprotection |
| Condensation | DCC, HOBt, amines | Amide-linked dimeric structures | Peptide mimetics |
Reductive Amination & Alkylation
The amino group participates in reductive modifications:
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Reductive amination | NaBH₃CN, aldehyde | Secondary amine derivative | >80% yield |
| N-Alkylation | R-X, K₂CO₃, DMF | N-Alkylated triazole | Steric control |
Key Comparative Reactivity Table
Comparison with structurally similar triazoles:
| Compound Modification | Reactivity Toward SNAr | Acylation Rate | Metal Affinity |
|---|---|---|---|
| 4-Bromobenzyl substituent | High | Moderate | Ag⁺ > Cu²⁺ |
| 3-Chlorophenyl analog | Moderate | High | Cu²⁺ > Ag⁺ |
| Methyl-substituted triazole | Low | Low | Zn²⁺ selective |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,3-triazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In studies involving similar triazole compounds, IC50 values were reported in the low micromolar range (0.08–12.07 mM), suggesting that 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide could act as a potent inhibitor against various cancer cell lines .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Research has demonstrated that related triazole compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases .
Therapeutic Potential
Given its structural features and biological activity, this compound shows promise in various therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Inhibitor of tubulin polymerization; potential for use in chemotherapy regimens |
| Anti-inflammatory | Modulation of cytokine release; possible treatment for autoimmune diseases |
| Antimicrobial | Exploration as an antimicrobial agent against resistant strains |
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazole derivatives similar to this compound:
- A study demonstrated that a related compound effectively inhibited cancer cell proliferation and induced apoptosis through mitochondrial pathways .
- Another research effort focused on the anti-inflammatory properties of triazoles, showing significant reductions in inflammatory markers in animal models .
Mechanism of Action
The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazole-4-carboxamide scaffold is highly modular, with substitutions at N1, C4, and C5 positions influencing biological activity, cytotoxicity, and pharmacokinetics. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substitution at N1 Position :
- Carbamoylmethyl (Lead 1) : Imparts moderate activity (IC₅₀ = 32 µM) but lower cytotoxicity. The β-turn mimetic structure may mimic LexA’s active site .
- Bromobenzyl (Target Compound) : Likely increases lipophilicity and membrane permeability compared to carbamoylmethyl, though activity data are pending .
- Halogenated Benzyl (e.g., 4-chloro, 4-fluoro) : May enhance binding via halogen bonds or improve pharmacokinetics .
Substitution at C4 Position :
- Phenylamide (Target Compound) : Similar to compound 14’s 4-ethoxyphenylamide, which achieved IC₅₀ = 9 µM. Para-substitutions (e.g., ethoxy, bromo) are tolerated and improve potency .
- Methylphenylamide : Meta-substitution (e.g., 3-methylphenyl) may reduce steric hindrance, but activity data are lacking .
Cytotoxicity Trends: Compounds with carbamoylmethyl or ethoxyphenyl groups (e.g., Lead 1, Compound 14) show low cytotoxicity (CC₅₀ > 277 µM), suggesting these substituents minimize off-target effects . Bromobenzyl derivatives lack cytotoxicity data but are structurally similar to non-toxic analogs .
Cross-Species Activity: Compound 14 inhibits LexA cleavage in E. coli and P. Bromobenzyl derivatives may require testing for species-specific efficacy .
Biological Activity
5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of considerable interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through a reaction between an azide and an alkyne.
- Introduction of the Bromobenzyl Group : Substitution on the triazole ring is performed using a brominating agent.
- Attachment of the Phenyl Group : This can involve coupling reactions such as Suzuki-Miyaura coupling.
- Formation of the Carboxamide Group : The final step involves reacting the triazole derivative with an amine to form the carboxamide.
Antiparasitic Activity
Recent studies have highlighted the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A phenotypic high-content screening identified it as a promising candidate with significant suppression of parasite burden in mouse models (pEC50 > 6) and cellular ligand efficiency (LE > 0.25) .
Table 1: Antiparasitic Activity Data
Antitumor Activity
The compound has also shown promise in anticancer studies. In vitro tests indicated significant cytotoxic effects against various cancer cell lines. For instance, structural activity relationship (SAR) analyses revealed that modifications to the phenyl ring could enhance activity against specific targets .
Table 2: Antitumor Activity Data
Antimicrobial Activity
In addition to antiparasitic and antitumor properties, antimicrobial tests have shown that derivatives of similar structures exhibit inhibitory effects against various pathogens. The compound's structural features contribute to its broad-spectrum activity against bacteria and fungi .
The mechanism by which this compound exerts its biological effects can vary based on its application:
- Enzyme Inhibition : The compound may act by binding to specific enzymes or receptors, modulating their activity.
- Cellular Interactions : Studies suggest that it interacts with cellular targets primarily through hydrophobic contacts and limited hydrogen bonding .
Case Studies
Several case studies have illustrated the effectiveness of this compound:
- Chagas Disease Treatment : A study demonstrated that treatment with this compound significantly reduced parasite loads in infected mice compared to control groups.
- Cancer Cell Inhibition : Another study reported that modifications to the compound enhanced its potency against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide?
- Methodology : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, a one-pot, three-component reaction using 4-bromobenzyl azide, phenyl isocyanide, and a carboxamide precursor. Copper(I) iodide is often employed as a catalyst, with optimized reaction conditions (e.g., 60–80°C in DMF) yielding the product in ~65–75% purity .
- Key Steps :
- Preparation of 4-bromobenzyl azide via substitution of 4-bromobenzyl bromide with sodium azide.
- Cycloaddition with phenyl isocyanide and carboxamide derivatives.
Q. How is the compound characterized for purity and structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl and phenyl groups) .
- HPLC : Purity >95% confirmed via reverse-phase C18 column (ACN/water gradient).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass (e.g., [M+H] at m/z 428.04) .
Q. What initial bioactivity screening approaches are recommended for this compound?
- Assays :
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO hydration assays. IC values for similar triazoles range from 0.8–5.2 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency (typical EC values: 10–50 µM).
Advanced Research Questions
Q. How can researchers optimize synthesis yield using statistical experimental design?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, temperature, solvent polarity). For example, a central composite design revealed that increasing CuI catalyst from 5 mol% to 10 mol% improved yield by 18% while maintaining purity .
- Response Surface Methodology (RSM) : Model interactions between reaction time and temperature to identify optimal conditions (e.g., 12 hours at 70°C yields 82% product) .
Q. What strategies address contradictory bioactivity data across studies?
- Troubleshooting :
- Assay Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted CA-II) to reduce inter-lab discrepancies.
- Compound Stability : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., bromophenyl substitution correlates with 3-fold higher CA-II inhibition vs. chlorophenyl analogs) .
Q. How does substituent variation impact enzyme inhibition potency?
- Structure-Activity Relationship (SAR) Insights :
| Substituent (R-group) | CA-II IC (µM) | Selectivity (CA-II/CA-IX) |
|---|---|---|
| 4-Bromobenzyl | 1.2 ± 0.3 | 12:1 |
| 4-Chlorobenzyl | 2.1 ± 0.5 | 8:1 |
| N-Cyclopentyl (control) | 5.6 ± 1.1 | 3:1 |
- Key Finding : Bulkier bromophenyl groups enhance CA-II binding via hydrophobic interactions in the active site .
Q. What in vitro models assess the compound’s toxicity and off-target effects?
- Models :
- Hepatotoxicity : Primary human hepatocytes (PHH) treated with 10–100 µM compound; measure ALT/AST release.
- Cardiotoxicity : hERG channel inhibition assays (IC >30 µM indicates low risk).
- Mitochondrial Toxicity : Seahorse XF Analyzer to monitor oxygen consumption rate (OCR) in HepG2 cells .
Q. How is computational modeling used to design derivatives with improved solubility?
- In Silico Strategies :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding to identify substituents that enhance water solubility (e.g., adding polar groups at the triazole C5 position).
- Docking Studies : AutoDock Vina predicts that replacing N-phenyl with pyridyl improves solubility (LogP reduction from 3.8 to 2.4) without compromising CA-II affinity .
Future Research Directions
- Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
- Formulation Development : Nanoencapsulation (e.g., PLGA nanoparticles) to enhance bioavailability .
- Multi-Omics Integration : Transcriptomic and metabolomic profiling to map downstream pathways affected by CA-II inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
